molecular formula C25H23NO5 B2372360 2-[4-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]phenoxy]acetic acid CAS No. 2137959-74-9

2-[4-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]phenoxy]acetic acid

Cat. No.: B2372360
CAS No.: 2137959-74-9
M. Wt: 417.461
InChI Key: GSTQYTCTNOSAQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]phenoxy]acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The presence of the fluorenyl group also makes it useful in various analytical and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]phenoxy]acetic acid typically involves multiple steps:

    Fmoc Protection: The initial step involves the protection of the amino group using the Fmoc group. This is usually achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.

    Ether Formation: The next step involves the formation of the ether linkage. This is typically done by reacting the protected amino compound with an appropriate phenol derivative under basic conditions.

    Acetic Acid Introduction: The final step involves the introduction of the acetic acid moiety. This can be achieved through a variety of methods, including esterification followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors allows for the efficient production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[4-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]phenoxy]acetic acid undergoes several types of chemical reactions:

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amino compound.

    Substitution Reactions:

    Esterification and Hydrolysis: The acetic acid moiety can undergo esterification to form esters, which can be hydrolyzed back to the acid under acidic or basic conditions.

Common Reagents and Conditions

    Fmoc Deprotection: Piperidine in DMF (dimethylformamide).

    Substitution Reactions: Various nucleophiles under basic conditions.

    Esterification: Alcohols in the presence of acid catalysts.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Deprotected Amino Compound: Resulting from Fmoc deprotection.

    Substituted Phenoxy Derivatives: Resulting from nucleophilic substitution.

    Esters and Acids: Resulting from esterification and hydrolysis reactions.

Scientific Research Applications

2-[4-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]phenoxy]acetic acid has a wide range of applications in scientific research:

    Peptide Synthesis: Used as a protecting group for amino acids in solid-phase peptide synthesis.

    Analytical Chemistry: Employed in the analysis of amino acids and peptides due to its fluorescent properties.

    Biological Studies: Used in the study of protein interactions and enzyme activities.

    Medicinal Chemistry: Investigated for its potential use in drug development and delivery systems.

Mechanism of Action

The mechanism of action of 2-[4-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]phenoxy]acetic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Fmoc group can be removed to yield the free amino compound, which can then participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Asp(OAll)-OH: Another Fmoc-protected amino acid used in peptide synthesis.

    Fmoc-allyl-Gly-OH: Similar in structure and used for similar purposes in peptide synthesis.

    Fmoc chloride:

Uniqueness

2-[4-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]phenoxy]acetic acid is unique due to its specific structure, which combines the Fmoc protecting group with a phenoxyacetic acid moiety. This combination allows for versatile applications in peptide synthesis and analytical chemistry, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-[4-[1-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5/c1-16(17-10-12-18(13-11-17)30-15-24(27)28)26-25(29)31-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,16,23H,14-15H2,1H3,(H,26,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTQYTCTNOSAQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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